molecular formula C24H24ClN3O4S B11385186 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11385186
M. Wt: 486.0 g/mol
InChI Key: CQAXZGBSOXTVNO-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions: The chloro and dipropoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and benzothiophene core are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-4-hydroxyphenylacetic acid

Uniqueness

What sets 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups. The presence of both the oxadiazole ring and the benzothiophene core provides a distinct set of chemical properties and potential biological activities.

Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H24ClN3O4S/c1-4-10-30-17-9-7-15(13-18(17)31-11-5-2)21-23(28-32-27-21)26-24(29)22-20(25)16-8-6-14(3)12-19(16)33-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,26,28,29)

InChI Key

CQAXZGBSOXTVNO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)OCCC

Origin of Product

United States

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